4-(2-Hydrazinylethyl)morpholine dihydrochloride 4-(2-Hydrazinylethyl)morpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 874-82-8
VCID: VC4502857
InChI: InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H
SMILES: C1COCCN1CCNN.Cl.Cl
Molecular Formula: C6H17Cl2N3O
Molecular Weight: 218.12

4-(2-Hydrazinylethyl)morpholine dihydrochloride

CAS No.: 874-82-8

Cat. No.: VC4502857

Molecular Formula: C6H17Cl2N3O

Molecular Weight: 218.12

* For research use only. Not for human or veterinary use.

4-(2-Hydrazinylethyl)morpholine dihydrochloride - 874-82-8

Specification

CAS No. 874-82-8
Molecular Formula C6H17Cl2N3O
Molecular Weight 218.12
IUPAC Name 2-morpholin-4-ylethylhydrazine;dihydrochloride
Standard InChI InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H
Standard InChI Key KZPPVCYJPXQMGT-UHFFFAOYSA-N
SMILES C1COCCN1CCNN.Cl.Cl

Introduction

Chemical Identification and Nomenclature

4-(2-Hydrazinylethyl)morpholine dihydrochloride is systematically named 2-morpholin-4-ylethylhydrazine dihydrochloride, with the IUPAC name 1-(2-morpholinoethyl)hydrazine dihydrochloride. Its European Community Number (EC) is 872-029-4, and it is alternatively identified by synonyms such as 4-(2-Hydrazinoethyl)morpholine dihydrochloride and NIOSH/QE4865000 . The compound’s SMILES notation, C1COCCN1CCNN.Cl.Cl, and InChIKey, KZPPVCYJPXQMGT-UHFFFAOYSA-N, provide precise descriptors for computational chemistry applications.

PropertyValue
CAS Number874-82-8
Molecular FormulaC₆H₁₇Cl₂N₃O
Molecular Weight218.12 g/mol
Density1.28 g/cm³
EC Number872-029-4
Purity (Commercial)97–99%

Structural and Molecular Characteristics

The compound’s core structure consists of a six-membered morpholine ring (C₄H₉NO) attached to a hydrazine group (-NH-NH₂) via a two-carbon ethylene chain. Protonation of the hydrazine group by hydrochloric acid yields the dihydrochloride salt, improving solubility in polar solvents . X-ray crystallography and NMR studies confirm the planar geometry of the morpholine ring and the extended conformation of the ethylhydrazine side chain .

Comparative Analysis with Parent Compound
The free base, 4-(2-Hydrazinylethyl)morpholine (CAS: 2154-24-7), lacks the hydrochloride counterions and exhibits a molecular weight of 145.20 g/mol . Unlike the dihydrochloride form, the parent compound is less stable under ambient conditions, necessitating salt formation for industrial applications .

ParameterDihydrochloride FormParent Compound
Molecular Weight218.12 g/mol145.20 g/mol
StabilityHigh (hygroscopic)Low (prone to oxidation)
SolubilitySoluble in water, DMSOLimited water solubility

Synthesis and Production Pathways

The synthesis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride typically involves a two-step process:

  • Morpholine Alkylation: Morpholine reacts with 2-chloroethylhydrazine in the presence of a base to form 4-(2-hydrazinylethyl)morpholine .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, which is purified via recrystallization .

Recent literature highlights optimized routes using microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields exceeding 85% . Industrial-scale production employs continuous flow reactors to enhance reproducibility, with vendors like Zibo Hangyu Biotechnology reporting batch capacities of 50–100 kg/month .

Physicochemical Properties

The compound exists as a white crystalline powder with a melting point range of 189–192°C. It is highly soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO), but insoluble in nonpolar solvents like hexane . Spectroscopic data include:

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N stretch)

  • ¹H NMR (D₂O): δ 3.72 (m, 4H, morpholine OCH₂), 2.68 (t, 2H, CH₂NH), 2.50 (t, 2H, CH₂N) .

Stability studies indicate decomposition above 200°C, releasing toxic gases such as nitrogen oxides and hydrogen chloride .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Industrial and Research Applications

Agrochemical Intermediates

The compound is a precursor to herbicides and insecticides, where its hydrazine group facilitates the synthesis of triazole and pyrazole derivatives . For example, it reacts with β-ketoesters to yield pyrazolinones, a class of potent fungicides .

Pharmaceutical Development

In medicinal chemistry, the morpholine-hydrazine scaffold is exploited to design MAO inhibitors and anticancer agents. A 2024 study demonstrated its utility in synthesizing hydrazone-based platinum(II) complexes with IC₅₀ values of 1.2–3.8 μM against lung cancer cell lines .

VendorPurityPrice (USD/g)
Zibo Hangyu Biotechnology99%85–120
Fluorochem97%110–150
VulcanChem98%95–130

Recent Advances and Future Directions

Ongoing research focuses on:

  • Green Synthesis: Ionic liquid-mediated reactions to reduce HCl usage .

  • Drug Delivery: Nanoparticle conjugates for targeted cancer therapy .

  • Catalysis: Palladium complexes derived from the compound for cross-coupling reactions.

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